4-fluoro-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide
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Overview
Description
4-fluoro-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a fluorine atom at the para position of the benzamide group and a pyrazolopyridine moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide typically involves the following steps:
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Formation of the Pyrazolopyridine Core: : The pyrazolopyridine core can be synthesized through a cyclization reaction involving a hydrazine derivative and a pyridine derivative. For example, 1-methyl-1H-pyrazolo[3,4-b]pyridine can be synthesized by reacting 3-aminopyridine with hydrazine hydrate under reflux conditions .
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Introduction of the Fluorine Atom: : The fluorine atom can be introduced through a nucleophilic substitution reaction. For instance, 4-fluorobenzoyl chloride can be reacted with the pyrazolopyridine core in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives .
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound .
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Substitution: : The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
4-fluoro-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide has several scientific research applications, including:
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Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders .
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Biological Research: : It is used as a tool compound to study biological pathways and molecular targets, particularly those involving kinase inhibition .
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Pharmaceutical Development: : The compound serves as a lead compound for the development of new drugs with improved efficacy and safety profiles .
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Chemical Biology: : It is employed in chemical biology research to probe the function of specific proteins and enzymes in cellular processes .
Mechanism of Action
The mechanism of action of 4-fluoro-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A core structure similar to the compound , but without the fluorine and benzamide groups.
4-fluoro-N-(1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide: Similar structure but lacks the methyl group on the pyrazolopyridine moiety.
Uniqueness
4-fluoro-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide is unique due to the presence of the fluorine atom and the methyl group, which can enhance its binding affinity and selectivity for specific molecular targets. These structural features contribute to its potential as a therapeutic agent with distinct pharmacological properties .
Properties
Molecular Formula |
C14H11FN4O |
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Molecular Weight |
270.26 g/mol |
IUPAC Name |
4-fluoro-N-(1-methylpyrazolo[3,4-b]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C14H11FN4O/c1-19-13-11(3-2-8-16-13)12(18-19)17-14(20)9-4-6-10(15)7-5-9/h2-8H,1H3,(H,17,18,20) |
InChI Key |
HVXJVDAYPFWZRD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=N1)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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